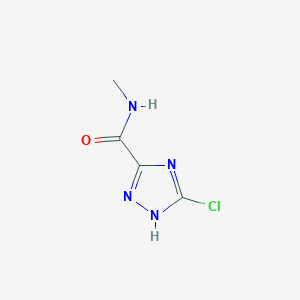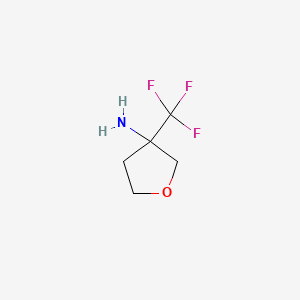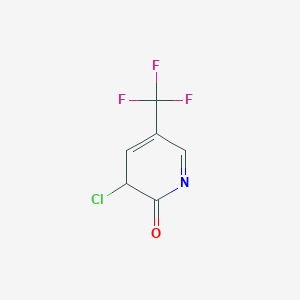
3-Chlor-2-hydroxy-5-(Trifluormethyl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of a chlorine atom, a hydroxyl group, and a trifluoromethyl group on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method involves the direct halogenation of pyridine derivatives. The pyridine ring is first functionalized with a hydroxyl group, followed by chlorination and trifluoromethylation.
Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethyl group.
Industrial Production Methods: The industrial production of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine typically involves large-scale halogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxide (OH-) and amines (NH3) are typically employed.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Reduced forms of the compound, such as chloro-2-hydroxy-5-(trifluoromethyl)pyridine.
Substitution: Substituted pyridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Mode of Action
It’s known that the compound can exist in a zwitterionic form, ie, 5-chloropyridinium-2-olate, in copper complexes . This suggests that it may interact with its targets through ionic interactions, but more research is needed to confirm this.
Biochemical Pathways
It’s known that pyridine derivatives can participate in various biochemical reactions, suggesting that this compound may also interact with multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the biological activity of pyridine heterocyclic compounds after adding the fluoro is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine: The compound .
2-Hydroxy-5-(trifluoromethyl)pyridine: Similar structure but lacks the chlorine atom.
3-Chloro-5-(trifluoromethyl)pyridine: Similar but without the hydroxyl group.
Uniqueness: 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is unique due to the presence of both a hydroxyl and a trifluoromethyl group on the pyridine ring, which significantly influences its reactivity and applications compared to its analogs.
This comprehensive overview highlights the importance and versatility of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
76041-71-9 |
|---|---|
Molekularformel |
C22H46 |
Molekulargewicht |
310.6 g/mol |
IUPAC-Name |
2,4-dimethylicosane |
InChI |
InChI=1S/C22H46/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(4)20-21(2)3/h21-22H,5-20H2,1-4H3 |
InChI-Schlüssel |
PPSYHXHRYMEFQY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C)CC(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


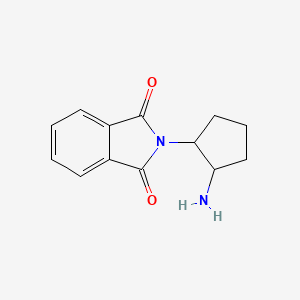
![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)
![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)
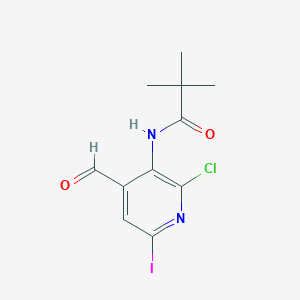

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)
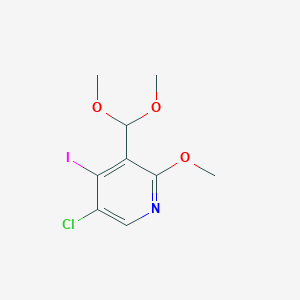
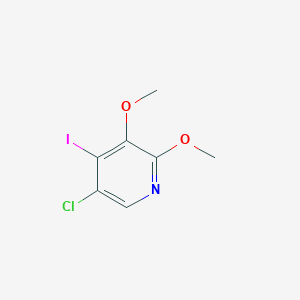

![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)

![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)
